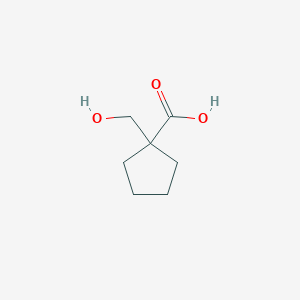

1-(Hydroxymethyl)-cyclopentancarbonsäure

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1-(Hydroxymethyl)cyclopentane-1-carboxylic acid and its derivatives involves a variety of strategies aimed at introducing functional groups and modifying the cyclopentane core. For instance, cyclopentane-1,3-diones serve as novel isosteres for the carboxylic acid functional group, demonstrating the versatility of cyclopentane derivatives in synthetic chemistry (Ballatore et al., 2011). Additionally, the stereocontrolled synthesis of 1,5-methano-1-amino-5-(hydroxymethyl)-cyclopentane highlights the importance of stereochemistry in the synthesis of cyclopentane derivatives (Chang et al., 1994).

Molecular Structure Analysis

The molecular structure of 1-(Hydroxymethyl)cyclopentane-1-carboxylic acid and its analogs has been extensively studied to understand their conformational preferences and reactivity patterns. The crystal structures of related cyclopentanecarboxylic acids reveal patterns of supramolecular self-assembly, which are crucial for understanding the physical properties and potential applications of these compounds (Kălmăn et al., 2002).

Chemical Reactions and Properties

Cyclopentane derivatives, including 1-(Hydroxymethyl)cyclopentane-1-carboxylic acid, undergo a range of chemical reactions that highlight their reactivity and functional group transformations. The synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids showcases the selective transformations of functional groups in cyclopentane derivatives (Avenoza et al., 1999). Additionally, the synthesis of novel 1,2,3-trisubstituted cyclopentane derivatives illustrates the potential for creating complex molecules from simple cyclopentane precursors (Imagawa et al., 1981).

Physical Properties Analysis

The physical properties of 1-(Hydroxymethyl)cyclopentane-1-carboxylic acid and related compounds are influenced by their molecular structure. Studies on the synthesis and crystal structures of β-oligopeptides from 1-(aminomethyl)cyclopropanecarboxylic acid provide insights into the impact of the cyclopentane ring on the physical properties of these compounds (Abele et al., 1999).

Chemical Properties Analysis

The chemical properties of 1-(Hydroxymethyl)cyclopentane-1-carboxylic acid are characterized by its reactivity towards various chemical transformations. The ring-closing metathesis-based synthesis of cyclohex-1-ene-carboxylic acid derivatives highlights the chemical versatility of cyclopentane-based compounds (Cong & Yao, 2006). Furthermore, the regioselective synthesis of α,α-dialkylcyclopentanones from 1-hydroxycyclobutanecarboxylic acid showcases the strategic manipulation of cyclopentane derivatives for the synthesis of complex molecules (Estieu et al., 1998).

Wissenschaftliche Forschungsanwendungen

- Anwendung: Als Plattformchemikalie dient HMFCA als Vorläufer für andere wertvolle Verbindungen, darunter 2,5-Diformylfuran (DFF), 5-Formylfuroesäure (FFCA) und 2,5-Furandicarbonsäure (FDCA). Diese Verbindungen finden Anwendung in Biokraftstoffen, Kunststoffen und Pharmazeutika .

- Anwendung: Deinococcus wulumuqiensis R12, ein extrem strahlenresistentes Bakterium, zeigt eine hervorragende katalytische Leistung bei der Umwandlung von HMF zu HMFCA. Darüber hinaus können diese Zellen andere strukturell unterschiedliche Aldehyde selektiv zu den entsprechenden Säuren oxidieren, was eine breite Substratspezifität und potenzielle Anwendungen in der Biotechnologie und organischen Chemie demonstriert .

- Anwendung: Forscher haben HMFCA als Ausgangsmaterial für die Synthese anderer Verbindungen verwendet. So kann es durch geeignete Reaktionen zu Maleinsäureanhydrid (MA) oder 2,5-Bis(hydroxymethyl)furan (BHMF) umgewandelt werden. Diese Derivate finden Anwendungen in der Polymerchemie und Materialwissenschaft .

- Anwendung: Forscher haben herausgefunden, dass 1-Ethyl-3-methylimidazolin-2-yliden-Carben die Selbstkondensation von HMF zu 5,5'-Dihydroxymethylfuroin mit hoher Umwandlung und Selektivität katalysieren kann. Dieser Befund hebt potenzielle Anwendungen in der grünen Chemie und nachhaltigen Prozessen hervor .

- Anwendung: HMFCA-Derivate könnten als Zwischenprodukte bei der Synthese von Pharmazeutika oder bioaktiven Molekülen dienen. Forscher untersuchen weiterhin ihr Potenzial in der Medikamentenforschung und -entwicklung .

- Anwendung: Durch die Einarbeitung von HMFCA-abgeleiteten Monomeren können Forscher neuartige Polymere mit maßgeschneiderten Eigenschaften erzeugen. Diese Materialien finden Anwendungen in Beschichtungen, Klebstoffen und anderen Industriezweigen .

Plattformchemikalien aus Biomasse

Biokatalyse und Ganzzell-Biokatalysatoren

Organische Synthese

Ionenflüssigkeitschemie

Pharmazeutische Zwischenprodukte

Materialwissenschaft und Polymerchemie

Wirkmechanismus

Target of Action

Hydroxymethyl groups in other compounds have been shown to interact with various enzymes and receptors in the body

Mode of Action

The exact mode of action of 1-(Hydroxymethyl)-cyclopentanecarboxylic acid is currently unknown due to the lack of specific studies on this compound. It can be hypothesized that the hydroxymethyl group may play a role in its interaction with its targets, potentially influencing their activity or function .

Biochemical Pathways

Compounds with hydroxymethyl groups have been shown to participate in various biochemical pathways, including those involved in energy production and protein synthesis .

Pharmacokinetics

The presence of the hydroxymethyl group could potentially influence these properties, as it has been shown to enhance water solubility in other compounds .

Result of Action

Hydroxymethyl groups in other compounds have been associated with various biological effects, such as increased protein synthesis and enhanced cellular energy production .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(Hydroxymethyl)-cyclopentanecarboxylic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Eigenschaften

IUPAC Name |

1-(hydroxymethyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c8-5-7(6(9)10)3-1-2-4-7/h8H,1-5H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMVXBPRKNYEBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CO)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,6-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2480378.png)

![2-{[(4-Methylphenyl)methyl]sulfanyl}-5-(morpholin-4-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B2480379.png)

![1-methyl-8-(4-methylphenyl)-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2480380.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2480382.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4-dimethylpentanoic acid](/img/structure/B2480384.png)

![N-((5-cyclopropylpyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2480390.png)

![N-[(4-Bromo-1-methyl-1H-pyrazol-3-YL)methyl]-N-methylamine](/img/structure/B2480394.png)